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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinaldehyde

Cat. No.: B1321789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-(Trifluoromethyl)nicotinaldehyde, a significant building block in medicinal
chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and application in further research and
development.

Spectroscopic Data Summary

The empirical formula for 4-(Trifluoromethyl)nicotinaldehyde is C7H4FsNO, and its molecular
weight is 175.11 g/mol . The structural and electronic environment of the molecule gives rise to
a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

'H NMR (400 MHz, CDCls)
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
10.24 S 1H -CHO
9.22 S 1H H-2
8.39 dd 8.1,1.9 1H H-6
7.91 d 8.1 1H H-5

13C NMR (101 MHz, CDCls)

Quartet Coupling Constant

Chemical Shift (d) ppm Assignment
(J) Hz

189.3 C=0 (aldehyde)

152.3 354 C-4

151.7 C-2

137.7 C-6

133.1 0.9 C-3

121.0 2.7 C-5

120.9 275.8 CFs

Infrared (IR) Spectroscopy

While an experimental spectrum for 4-(Trifluoromethyl)nicotinaldehyde was not available,
the following table outlines the predicted characteristic absorption bands based on its functional
groups.
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
~3050 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi
~2850, ~2750 Medium-Weak
resonance)
C=0 Stretch (Aromatic
~1705 Strong
Aldehyde)
) Pyridine Ring C=C and C=N
~1600, ~1470 Medium-Weak )
Stretching
C-F Stretching (Trifluoromethyl
~1300-1100 Strong

group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments.

High-Resolution Mass Spectrometry (HRMS-EI)

lon Calculated m/z Found m/z

[M]* 175.0245 175.0246

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general protocols are outlined below.

NMR Spectroscopy

A sample of 4-(Trifluoromethyl)nicotinaldehyde was dissolved in deuterated chloroform
(CDCIs). tH and 3C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.
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IR Spectroscopy

The predicted IR absorption data is based on established correlation tables for characteristic
functional group vibrations. Experimentally, an IR spectrum would typically be obtained using a
Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film
on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry

High-resolution mass spectrometry was performed using an electron ionization (El) source. The
sample was introduced into the mass spectrometer, and the resulting ions were analyzed to
determine their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like 4-(Trifluoromethyl)nicotinaldehyde.

Spectroscopic Analysis

Compound Synthesis & Purification Data Interpretation &lStmcture Elucidation

Synthesis of ~ Purification . .
4-(Trifluoromethyl)nicotinaldehyde | (e.g., Chromatography, Recrystallization) (IR SfpEaimeEesy Structure Confirmation
;] NMR Spectroscopy
~ (H, 5C)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-
(Trifluoromethyl)nicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1321789#spectroscopic-data-of-4-
trifluoromethyl-nicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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